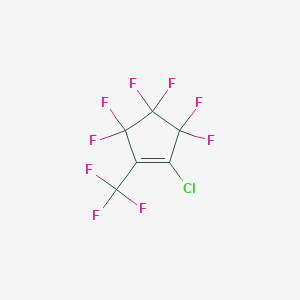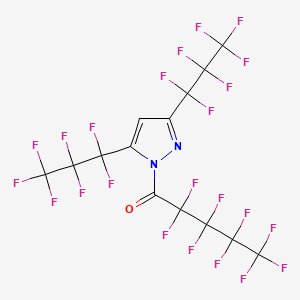![molecular formula C12H10F3NO B3040950 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole CAS No. 256238-71-8](/img/structure/B3040950.png)
1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole
Overview
Description
“1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole” is a chemical compound . It is available for purchase from chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of trifluoromethoxy groups . The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . The synthesis of these compounds often involves the reaction of a halogenated compound with a carbon-sulfur bond, followed by a nucleophilic substitution by a fluoride .Mechanism of Action
The mechanism of action of 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. This leads to the induction of cell death in cancer cells and the modulation of neuronal activity in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces cell death by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. In the nervous system, this compound has been shown to modulate neuronal activity by affecting the activity of certain ion channels and receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer drugs. However, the complex synthesis method and the limited availability of the compound can make it difficult to study in the laboratory. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole. One area of focus is in the development of new drugs for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Another area of research is in the study of the nervous system. This compound has been shown to have a modulatory effect on neuronal activity, and further research is needed to determine its potential as a treatment for neurological disorders.
In addition, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. This will help to guide the development of new drugs and therapies based on this compound.
Scientific Research Applications
1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs.
Another area of research is in the study of the nervous system. This compound has been shown to have a modulatory effect on neuronal activity, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Safety and Hazards
The safety data sheet for a similar compound, “2-(Trifluoromethoxy)benzyl bromide”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .
properties
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-16-7-3-4-8-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBUIAZBMHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




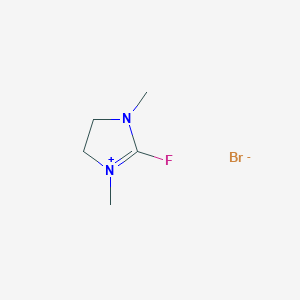
![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)
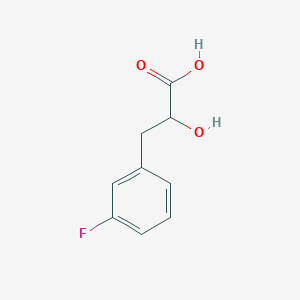
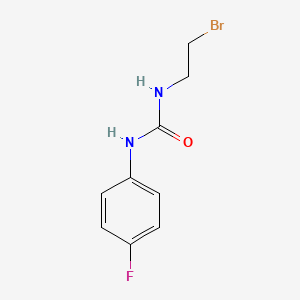
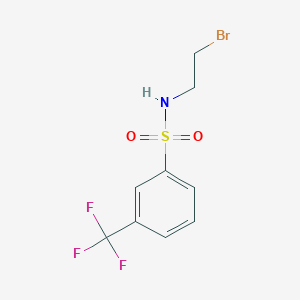
![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)
![4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040879.png)
![5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040880.png)
